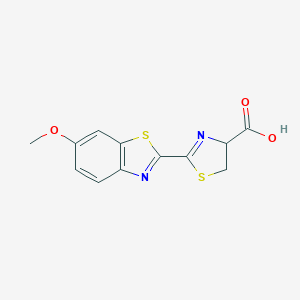

D-Luciferin 6'-methyl ether

Descripción

Propiedades

IUPAC Name |

2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQKCGHSTKIWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392179 | |

| Record name | 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3022-11-5 | |

| Record name | 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Mechanism of D-Luciferin 6'-methyl ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Luciferin 6'-methyl ether, a synthetic analog of D-luciferin, exhibits a fascinating dual mechanism of action that renders it a valuable tool in biochemical and cellular assays. Primarily, it functions as a potent inhibitor of firefly luciferase, blocking the canonical bioluminescent reaction. Conversely, it can act as a pro-substrate for a variety of enzymes, including cytochrome P450s (CYPs) and serine hydrolases. Enzymatic demethylation or hydrolysis at the 6' position converts the molecule into D-luciferin, which is then available to be consumed by luciferase, leading to light emission. This "pro-luciferin" characteristic allows for the development of coupled-enzyme assays to measure the activity of the converting enzymes. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Core Mechanisms of Action

This compound's utility is rooted in its two distinct and opposing interactions with the firefly luciferase bioluminescent system.

Inhibition of Firefly Luciferase

The primary and direct interaction of this compound with firefly luciferase is inhibitory. The methyl group at the 6' position of the benzothiazole ring prevents the molecule from being recognized and processed as a substrate by luciferase. Instead, it acts as a potent inhibitor, with reported non-specific interactions at both the ATP and luciferin-binding sites within the enzyme's active site[1].

dot

Caption: Inhibition of firefly luciferase by this compound.

Pro-substrate for Enzymatic Conversion

In the presence of specific enzymes, this compound can be converted into D-luciferin. This process typically involves the removal of the methyl group from the 6' position. This unmasking of the 6'-hydroxyl group is critical for recognition by luciferase. This property allows this compound to be used as a pro-substrate in coupled assays to measure the activity of enzymes capable of this conversion.

Two primary classes of enzymes are known to process this compound:

-

Cytochrome P450s (CYPs): These monooxygenases can demethylate the ether linkage, producing D-luciferin as a product. This is particularly useful for developing assays to screen for CYP activity and inhibition.

-

Serine Hydrolases: A range of serine hydrolases, including monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and others, can hydrolyze the ether bond, releasing D-luciferin[2][3].

dot

Caption: Conversion of this compound to D-luciferin.

Quantitative Data

Table 1: Inhibition of Firefly Luciferase

| Compound | Parameter | Value | Enzyme Source | Reference |

| This compound | IC50 | 0.1 µM | Photinus pyralis (PpyLuc) | [1] |

| Oxyluciferin | Ki | 0.50 µM | Firefly Luciferase | [4][5] |

| Dehydroluciferyl-adenylate | Ki | 3.8 nM | Firefly Luciferase | [4][5] |

Note: The inhibition constant (Ki) for this compound is not specified in the reviewed literature. The provided IC50 value indicates potent inhibition. For context, the Ki values for the natural inhibitory products of the luciferase reaction are included.

Table 2: Enzymatic Conversion to a Luciferin Product (Analogous Substrates)

| Substrate | Enzyme | Km (µM) | kcat (pmol/min/pmol enzyme) | Reference |

| Luciferin-BE | CYP130A1-BM3R | 37 | 40 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods for similar luciferin derivatives and can be adapted for specific research needs.

Protocol for Determining Cytochrome P450 Activity (Coupled-Enzyme Assay)

This protocol is adapted from the Promega P450-Glo™ assay system and is suitable for measuring the activity of specific CYP isoforms in recombinant systems or liver microsomes.

Materials:

-

This compound (Luciferin-ME) stock solution (e.g., 10 mM in DMSO)

-

Recombinant human CYP enzyme or human liver microsomes

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Firefly luciferase

-

D-luciferin (for standard curve)

-

ATP

-

Coenzyme A

-

Magnesium sulfate

-

Tricine buffer (pH 7.8)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a D-luciferin standard curve:

-

Serially dilute D-luciferin in the assay buffer to concentrations ranging from 0 to 10 µM.

-

Add the luciferase detection reagent (see step 5) to each standard and measure luminescence.

-

-

Set up the CYP reaction:

-

In a 96-well plate, combine the potassium phosphate buffer, the CYP enzyme or microsomes, and the NADPH regeneration system.

-

To initiate the reaction, add this compound to a final concentration typically in the low micromolar range (optimization may be required).

-

Include control wells with no CYP enzyme and no NADPH.

-

-

Incubate the reaction:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the reaction and detect luciferin:

-

Prepare a luciferase detection reagent containing firefly luciferase, ATP, Coenzyme A, and magnesium sulfate in tricine buffer.

-

Add an equal volume of the luciferase detection reagent to each well of the reaction plate. This will stop the CYP reaction and initiate the bioluminescent reaction.

-

-

Measure bioluminescence:

-

Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data analysis:

-

Subtract the background luminescence from the control wells.

-

Convert the relative light units (RLU) to the concentration of D-luciferin produced using the standard curve.

-

Calculate the CYP activity (e.g., in pmol of luciferin produced per minute per mg of protein).

-

dot

Caption: Experimental workflow for a CYP450 activity assay.

Protocol for Measuring Serine Hydrolase Activity in Live Cells

This protocol is based on the methodology for using luciferin methyl esters to measure serine hydrolase activity in living cells[2][3].

Materials:

-

Mammalian cells expressing firefly luciferase (stably or transiently)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Serine hydrolase inhibitors (optional, for target validation)

-

White, opaque 96-well cell culture plates

-

Luminometer or imaging system capable of detecting bioluminescence

Procedure:

-

Cell culture:

-

Seed the luciferase-expressing cells in a white, opaque 96-well plate and culture until they reach the desired confluency.

-

-

Compound treatment (optional):

-

If testing for inhibition of a specific serine hydrolase, pre-incubate the cells with the inhibitor for the desired time.

-

-

Substrate addition:

-

Dilute the this compound stock solution in cell culture medium to the final working concentration (e.g., 10 µM).

-

Remove the old medium from the cells and add the medium containing this compound.

-

-

Measure bioluminescence:

-

Immediately after adding the substrate, measure the bioluminescence at various time points using a luminometer or a live-cell imaging system.

-

-

Data analysis:

-

Plot the bioluminescence signal over time.

-

The rate of increase in bioluminescence is proportional to the intracellular serine hydrolase activity.

-

Compare the signal from inhibitor-treated cells to control cells to determine the effect of the inhibitor.

-

dot

Caption: Workflow for a live-cell serine hydrolase activity assay.

Conclusion

This compound is a versatile chemical probe with a dual mechanism that can be exploited for both inhibiting the firefly luciferase reaction and for measuring the activity of other enzymes in a coupled-assay format. Its potent inhibitory properties make it a useful control compound in luciferase-based assays. More significantly, its role as a pro-substrate for cytochrome P450s and serine hydrolases provides a sensitive and high-throughput method for studying the activity of these important enzyme families. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental workflows for a wide range of applications in drug discovery and chemical biology. Further research to elucidate the specific kinetic parameters of this compound with various enzymes will undoubtedly enhance its utility and broaden its applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

D-Luciferin 6'-methyl ether: A Technical Guide to its Function as a Firefly Luciferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Luciferin 6'-methyl ether is a potent inhibitor of firefly luciferase, the enzyme responsible for the bioluminescence observed in fireflies of the Photinus pyralis species (PpyLuc). As a synthetic analog of the natural substrate, D-luciferin, this compound serves as a valuable tool in biochemical research and high-throughput screening. Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. Mechanistically, this compound is understood to engage in non-specific interactions within the enzyme's active site, concurrently occupying both the ATP and luciferin binding domains. This technical guide provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role within the luciferase catalytic cycle.

Quantitative Inhibition Data

The inhibitory potency of this compound against firefly luciferase has been quantified, alongside other luciferin analogs. The data underscores its significant inhibitory capacity.

| Compound | Modification | IC50 (µM) | Reference |

| This compound | 6'-OH replaced with 6'-OCH₃ | 0.1 | [1][2] |

| D-Luciferin | (Natural Substrate) | - | |

| Dehydroluciferin | Oxidation product | Potent inhibitor | [3] |

| L-Luciferin | Enantiomer of D-luciferin | Competitive inhibitor (Ki ≈ 3-4 µM) | [4] |

Note: The IC50 value for this compound is reported from studies on luciferase from the North American firefly, Photinus pyralis (PpyLuc). The inhibition constant (Ki) for this compound is not explicitly available in the reviewed literature, but the low IC50 value suggests a high binding affinity.

Mechanism of Action

This compound acts as an inhibitor of firefly luciferase by binding to the enzyme's active site. It is described as exhibiting non-specific interactions at both the ATP- and luciferin-binding sites.[1][2] This dual interaction prevents the proper binding and subsequent adenylation of the natural substrate, D-luciferin, which is the first critical step in the bioluminescent reaction. The methylation of the 6'-hydroxyl group of the luciferin backbone is the key structural modification responsible for this inhibitory activity.

In certain experimental setups, particularly in dual-reporter assay systems involving cytochrome P450, this compound can serve as a pro-substrate.[5] In such systems, the enzymatic activity of a dealkylase can remove the methyl ether group, thereby releasing D-luciferin. This released D-luciferin then becomes a substrate for firefly luciferase, leading to light production that is proportional to the dealkylase activity.[5]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the inhibitory activity of this compound on firefly luciferase.

In Vitro Firefly Luciferase Inhibition Assay

This protocol outlines the steps to determine the IC50 value of this compound.

Materials:

-

Recombinant firefly luciferase (from Photinus pyralis)

-

D-Luciferin potassium salt

-

Adenosine 5'-triphosphate (ATP)

-

This compound

-

Assay Buffer: 20 mM Tricine, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8[6]

-

96-well opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant firefly luciferase in an appropriate buffer (e.g., Tris-HCl with BSA).

-

Prepare a stock solution of D-Luciferin in assay buffer.

-

Prepare a stock solution of ATP in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

-

Assay Setup:

-

In a 96-well opaque microplate, add a fixed concentration of firefly luciferase to each well.

-

Add varying concentrations of this compound (from the serial dilution) to the wells. Include a control group with no inhibitor.

-

Initiate the reaction by adding a solution containing D-luciferin and ATP at their respective Km concentrations (or optimized concentrations for the assay). Typical final concentrations are in the range of 10-100 µM for D-luciferin and 100-500 µM for ATP.[6][7]

-

-

Data Acquisition:

-

Immediately after adding the substrates, measure the luminescence signal using a luminometer. The integration time is typically set between 1 to 10 seconds.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Synthesis of this compound

The synthesis of this compound can be achieved from the key intermediate, 2-cyano-6-methoxybenzothiazole.

Materials:

-

2-cyano-6-methoxybenzothiazole

-

D-cysteine

-

Appropriate solvents and reagents for condensation reaction (e.g., as described in historical literature by White et al., which remains a foundational method).[3]

Procedure (Conceptual):

-

The synthesis generally involves the condensation of 2-cyano-6-methoxybenzothiazole with D-cysteine.

-

The reaction conditions are controlled to facilitate the formation of the thiazoline ring of the luciferin molecule.

-

Purification of the final product is typically achieved through chromatographic techniques.

For a detailed and practical synthesis protocol, it is recommended to consult specialized organic chemistry literature focusing on luciferin analogs.

Visualizations

Firefly Luciferase Catalytic Cycle and Point of Inhibition

The following diagram illustrates the normal catalytic cycle of firefly luciferase and indicates the step at which this compound exerts its inhibitory effect.

Caption: Inhibition of the firefly luciferase catalytic cycle by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in an experimental workflow to determine the IC50 value of this compound.

Caption: Workflow for determining the IC50 of a luciferase inhibitor.

Logical Relationship of Inhibition

This diagram illustrates the logical relationship of the non-specific inhibition at the active site.

Caption: Non-specific interaction of the inhibitor with the enzyme's active site.

Conclusion

This compound is a well-characterized and potent inhibitor of firefly luciferase. Its defined inhibitory concentration and mode of action make it a valuable chemical probe for studying the enzymology of luciferase and for developing and validating luciferase-based assays. The information provided in this technical guide offers a foundational understanding for researchers and professionals working in fields that utilize firefly luciferase reporter systems. Further investigation into the precise kinetic parameters (Ki) and a detailed structural analysis of the enzyme-inhibitor complex would provide even greater insight into its mechanism of action.

References

- 1. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. d-nb.info [d-nb.info]

- 4. Firefly luciferase can use L-luciferin to produce light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudo-allosteric behavior of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Chemical Properties of D-Luciferin 6'-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether, also known as 6'-methoxyluciferin, is a synthetic analog of D-luciferin, the substrate for firefly luciferase. This ether derivative serves as a valuable tool in various biochemical and biomedical research applications. Primarily, it functions as a potent inhibitor of firefly luciferase and as a pro-substrate for cytochrome P450 (CYP) enzymes.[1][2] Its utility lies in its ability to be converted into D-luciferin through O-dealkylation by CYP enzymes, a process that generates a bioluminescent signal directly proportional to enzyme activity. This property makes it particularly useful for developing dual-assay systems to study luciferase and cytochrome P450 activities. This guide provides an in-depth overview of the chemical properties, synthesis, and experimental applications of this compound.

Core Chemical Properties

This compound is a solid, synthetic compound. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [1] |

| Molecular Weight | 294.35 g/mol | [2] |

| CAS Number | 24404-90-8 | [1] |

| Appearance | Solid | [1] |

| Purity | >95% | [1] |

| Solubility | Soluble in DMSO and water. | [1] |

| IUPAC Name | (4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid | [1] |

| Storage Conditions | Store at -20°C for long-term storage. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | [2] |

Spectral Properties

| Property | Estimated Value | Reference (based on analogs) |

| Bioluminescence Emission Maximum (post-CYP activation) | ~560 nm | [3] |

| Fluorescence Emission Maximum | ~523-560 nm | [3] |

| Quantum Yield (post-CYP activation) | ~0.41 (for D-luciferin) | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the key intermediate 2-cyano-6-methoxybenzothiazole, followed by its condensation with D-cysteine.[4][5][6]

Step 1: Synthesis of 2-cyano-6-methoxybenzothiazole

A plausible synthetic route for 2-cyano-6-methoxybenzothiazole starts from 2-amino-6-methoxybenzothiazole, which is commercially available.[7][8]

-

Materials: 2-amino-6-methoxybenzothiazole, sodium nitrite, hydrochloric acid, copper(I) cyanide, potassium cyanide.

-

Procedure (Sandmeyer-type reaction):

-

Dissolve 2-amino-6-methoxybenzothiazole in a suitable acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7]

-

Step 2: Synthesis of this compound

-

Materials: 2-cyano-6-methoxybenzothiazole, D-cysteine hydrochloride monohydrate, sodium bicarbonate, methanol, tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve 2-cyano-6-methoxybenzothiazole in a mixture of methanol and THF.[6]

-

In a separate flask, dissolve D-cysteine hydrochloride monohydrate in water.

-

Add the D-cysteine solution to the 2-cyano-6-methoxybenzothiazole solution at room temperature under an inert atmosphere (e.g., argon).

-

Slowly add a solution of sodium bicarbonate to the reaction mixture to raise the pH to ~7.3-7.4, monitoring with a pH meter.[6]

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the organic solvents under reduced pressure.

-

The crude product can be purified by preparative HPLC.

-

Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Detection: UV absorbance at a wavelength corresponding to the absorbance maximum of the compound (estimated around 330 nm based on analogs).

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The expected ¹H NMR spectrum of D-luciferin analogs typically shows signals for the aromatic protons of the benzothiazole ring system and the protons of the thiazoline ring.[3][9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

In Vitro Bioluminescence Assay for Cytochrome P450 Activity

This protocol describes a method to measure the O-demethylation activity of a specific CYP isozyme using this compound as a substrate. The principle of the assay is the conversion of the non-luminescent methyl ether to the luminescent D-luciferin by the CYP enzyme.

-

Materials:

-

This compound

-

Recombinant human CYP enzyme (e.g., CYP3A4) co-expressed with cytochrome P450 reductase

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Firefly luciferase

-

ATP

-

96-well opaque white luminometer plates

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Procedure:

-

Prepare a reaction mixture containing the CYP enzyme, NADPH regenerating system, and buffer in a 96-well plate.

-

Add the test compound if screening for inhibitors.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding this compound (e.g., to a final concentration of 50 µM).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a luciferin detection reagent containing luciferase and ATP. This reagent also initiates the light-producing reaction.[10][11][12]

-

Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Cytochrome P450 Assay Principle

Caption: Enzymatic conversion leading to bioluminescence.

Stability

D-Luciferin and its analogs are known to be sensitive to light and oxidation.[13] Solutions should be protected from light and stored at low temperatures to minimize degradation. The stability of D-luciferin solutions has been shown to decrease over time, with racemization to L-luciferin and oxidative degradation being potential issues.[13] Ether derivatives like the 6'-methyl ether are generally more stable than the parent hydroxyl compound.[14] However, for quantitative assays, it is recommended to use freshly prepared solutions.

Conclusion

This compound is a versatile chemical probe for studying firefly luciferase and cytochrome P450 enzymes. Its chemical properties allow for its use in developing sensitive and specific bioluminescent assays. The provided synthesis and assay protocols, based on established methods for similar compounds, offer a framework for researchers to utilize this valuable tool in their studies. Further characterization of its specific spectral properties and quantum yield will enhance its application in quantitative biological research.

References

- 1. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Red-shifted d-luciferin analogues and their bioluminescence characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]

D-Luciferin 6'-methyl ether: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a pivotal analog of D-luciferin, the substrate for firefly luciferase. Its unique chemical modification—a methyl group ether-linked at the 6' position—renders it inactive as a direct substrate for luciferase. However, this modification makes it a valuable tool for specific biochemical applications, particularly in dual-assay systems involving cytochrome P450 (CYP450) enzymes. The enzymatic removal of the methyl group by dealkylases unmasks the luciferin, which can then be consumed by luciferase to produce a luminescent signal. This process allows for the indirect measurement of the activity of enzymes that metabolize the ether linkage. Understanding the solubility and stability of this compound is critical for its effective use in experimental design, particularly for ensuring accurate and reproducible results in high-throughput screening and in vivo imaging.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [1] |

| Molecular Weight | 294.35 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | >95% | [1] |

| Storage (Solid) | 2-8°C, protect from light | [3] |

Solubility

The solubility of this compound is a critical parameter for the preparation of stock solutions and for its use in aqueous assay buffers. While detailed quantitative data in a wide range of solvents is not extensively published, the following information is available.

| Solvent | Solubility | Concentration (mM) | Notes | Reference |

| DMSO | 11.11 mg/mL | 37.74 mM | Requires sonication and warming to 60°C. The use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can significantly impact solubility. | [2] |

| Water | Soluble | Not specified | One supplier notes that the compound is soluble in water, but no quantitative value is provided. The solubility is expected to be lower than its salt forms or the parent D-luciferin salts. | [1] |

Context from Parent Compound: D-Luciferin and its Salts

To provide further context, the solubility of the parent compound, D-luciferin, and its more commonly used salt forms are provided below. It is important to note that the methylation of the hydroxyl group in this compound will alter its solubility profile compared to the parent compound.

| Compound | Solvent | Solubility | Concentration (mM) | Reference |

| D-Luciferin (Free Acid) | Methanol | 10 mg/mL | ~35.7 mM | [4] |

| D-Luciferin (Free Acid) | DMSO | 50 mg/mL | ~178.4 mM | [4] |

| D-Luciferin Potassium Salt | Water | 55-60 mg/mL | ~172-188 mM | [5] |

| D-Luciferin Sodium Salt | Water | up to 100 mg/mL | up to ~331 mM | [5] |

Stability

The stability of this compound is crucial for the reliability of experimental results, especially in prolonged experiments. Stability can be affected by the solvent, temperature, pH, and light exposure.

Stock Solution Stability

Proper storage of stock solutions is essential to maintain the integrity of the compound.

| Solvent | Storage Temperature | Duration | Notes | Reference |

| DMSO | -80°C | 6 months | Protect from light. | [2] |

| DMSO | -20°C | 1 month | Protect from light. | [2] |

Aqueous Stability and Hydrolysis

For context, the parent compound D-luciferin is known to be unstable at both low (<6.5) and high (>7.5) pH.[6] Solutions of D-luciferin in Tris-acetate buffer at pH 7.5-7.75 are reported to be stable for 8-24 hours when stored at 4°C and protected from light.[4] It is reasonable to assume that this compound would have different, but still limited, stability in aqueous solutions and should be prepared fresh for optimal performance.

Signaling Pathway and Experimental Workflows

Enzymatic Activation Pathway

This compound acts as a pro-substrate for luciferase. It requires enzymatic activation via O-dealkylation, a reaction commonly catalyzed by cytochrome P450 enzymes, to yield D-luciferin. The D-luciferin is then available to be utilized by firefly luciferase in the presence of ATP and oxygen to produce light.

General Experimental Workflow for Stability Assessment

A general workflow for assessing the stability of this compound in a given solvent or buffer would involve incubation followed by analysis, typically using a chromatographic method like HPLC.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following general methodologies can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve.

Protocol for Stability Assessment using HPLC

-

Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.

-

Incubation: Store the solution under the desired conditions (e.g., specific temperature and light conditions).

-

Sampling: At predetermined time intervals, withdraw aliquots of the solution.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate), optimized to separate the parent compound from potential degradation products.

-

Detection: UV detector set to a wavelength where the compound has significant absorbance.

-

Quantification: Integrate the peak area of the parent compound at each time point.

-

-

Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Protocol for Enzymatic Dealkylation Assay (Cytochrome P450)

This protocol is adapted from a general method for measuring CYP450 activity using luciferin-based substrates.[7][8]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a solution of recombinant human CYP450 enzyme and a NADPH regeneration system in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO and then dilute it to the final desired concentration in the reaction buffer.

-

-

Reaction Initiation:

-

In a 96-well plate, combine the CYP450 enzyme preparation and the this compound solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regeneration system.

-

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Detection:

-

Stop the enzymatic reaction and initiate the luminescent reaction by adding a luciferin detection reagent (containing luciferase, ATP, and a buffer).

-

Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence on a plate-reading luminometer. The amount of light generated is proportional to the amount of D-luciferin produced, and thus to the activity of the CYP450 enzyme.

Conclusion

This compound is a specialized chemical probe with solubility in DMSO and reported solubility in water. Its stock solutions in DMSO show good stability when stored frozen and protected from light. While detailed quantitative data on its aqueous solubility and stability are lacking, its utility in enzymatic assays, particularly for monitoring cytochrome P450 activity, is well-established. Researchers should carefully consider the solubility limitations when preparing aqueous working solutions and are advised to prepare them fresh for each experiment. The provided protocols offer a starting point for the characterization and use of this compound in various research applications.

References

- 1. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Luciferin 6′-methyl ether | 24404-90-8 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. goldbio.com [goldbio.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

A Technical Guide to D-Luciferin 6'-methyl ether: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether, also known as 6'-Methoxyluciferin, is a synthetic analog of D-luciferin, the substrate for firefly luciferase.[1] This modified molecule serves as a potent inhibitor of the North American firefly luciferase from Photinus pyralis (PpyLuc) and is a valuable tool in various biochemical assays.[2] Its unique properties make it particularly useful in dual-reporter systems, specifically for monitoring the activity of cytochrome P450 enzymes.[1] This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental applications of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C12H10N2O3S2 | [1][3][4] |

| Molecular Weight | 294.35 g/mol | [2][3] |

| CAS Number | 24404-90-8 | [1][2] |

| Purity | >95% to 99.55% | [1][3][5] |

| IC50 (PpyLuc) | 0.1 µM | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and water | [1] |

| Storage Conditions | -20°C (long-term), -80°C (stock solution) | [1][2] |

Mechanism of Action and Applications

This compound functions as a competitive inhibitor of firefly luciferase, exhibiting non-specific interactions at both the ATP and luciferin binding sites of the enzyme's active site.[2] This inhibitory activity is a key feature for its use in specific assay formats.

A significant application of this compound is in dual-assay systems designed to measure the activity of both luciferase and cytochrome P450 (CYP) enzymes. In this system, the methyl ether group on the 6' position of the luciferin backbone can be cleaved by a dealkylase enzyme, such as a cytochrome P450. This enzymatic reaction releases D-luciferin, which can then act as a substrate for luciferase, producing a bioluminescent signal directly proportional to the cytochrome P450 activity.[1]

Caption: Mechanism of this compound in a dual-enzyme assay.

Experimental Protocols

While specific experimental conditions should be optimized for individual assays, the following provides a general protocol for a firefly luciferase inhibition assay using this compound.

Objective: To determine the inhibitory effect of this compound on firefly luciferase activity.

Materials:

-

This compound

-

Firefly Luciferase

-

D-Luciferin (substrate)

-

Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, with 8 mM MgSO4, 0.1 mM EDTA, and 1 mM DTT)

-

ATP

-

96-well opaque plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of D-Luciferin in assay buffer.

-

Prepare a working solution of firefly luciferase in assay buffer.

-

Prepare a working solution of ATP in assay buffer.

-

-

Assay Setup:

-

In a 96-well opaque plate, add a constant volume of the firefly luciferase working solution to each well.

-

Add varying concentrations of this compound to the wells to create a dose-response curve. Include a vehicle control (DMSO) without the inhibitor.

-

Incubate the plate at room temperature for a predetermined time to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Prepare the substrate solution by mixing D-Luciferin and ATP in the assay buffer.

-

Using a luminometer with an injector, add the substrate solution to each well to initiate the luminescent reaction.

-

Immediately measure the light output (luminescence) for each well.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.

-

Caption: A generalized workflow for a luciferase inhibition assay.

Synthesis

The synthesis of this compound is typically achieved from the reaction of 2-cyano-6-methoxybenzothiazole with D-cysteine.[6] More recent synthetic routes have been developed to improve efficiency and scalability, for instance, using inexpensive anilines and Appel's salt to generate the luciferin core in a single pot.[7] These advancements aim to make luciferin analogs more accessible for research.

Conclusion

This compound is a versatile and potent inhibitor of firefly luciferase with important applications in biochemical and cellular assays. Its utility in dual-enzyme systems for monitoring cytochrome P450 activity makes it a valuable tool for drug metabolism and toxicology studies. Understanding its physicochemical properties and mechanism of action is crucial for its effective implementation in experimental settings.

References

- 1. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Luciferin 6′-methyl ether - MedChem Express [bioscience.co.uk]

- 4. This compound - Immunomart [immunomart.com]

- 5. D-Luciferin 6′-methyl ether | 24404-90-8 [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Illuminating Biology: A Technical Guide to the Discovery and Development of Luciferin Ether Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) has emerged as a powerful and indispensable tool in preclinical research, offering unparalleled sensitivity for the non-invasive monitoring of biological processes in living subjects. At the heart of many BLI applications lies the luciferin-luciferase reaction, a natural phenomenon harnessed to generate light as a reporter for cellular and molecular events. While native D-luciferin has been instrumental, the quest for probes with enhanced properties has led to the development of a diverse array of luciferin derivatives. Among these, luciferin ether derivatives, often termed "caged" luciferins, have garnered significant attention for their ability to act as activatable probes, providing a means to visualize specific enzymatic activities in real-time.

This technical guide provides an in-depth exploration of the discovery and development of luciferin ether derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, mechanism of action, and application of these innovative bioluminescent probes. From fundamental principles to detailed experimental protocols and quantitative data, this guide aims to equip readers with the knowledge necessary to effectively utilize and further advance the field of luciferin ether-based bioluminescence imaging.

Core Concepts: The "Caged" Luciferin Strategy

The central principle behind luciferin ether derivatives lies in the "caging" strategy. The phenolic hydroxyl group at the 6' position of the D-luciferin core is crucial for the light-emitting reaction catalyzed by firefly luciferase. By modifying this hydroxyl group with an ether linkage to a specific "caging" group, the luciferin molecule is rendered non-luminescent or "caged". This caged probe can be designed to be a substrate for a specific enzyme. Upon enzymatic cleavage of the ether bond, the "cage" is removed, releasing the active D-luciferin, which can then be utilized by luciferase to produce a bioluminescent signal. This elegant mechanism allows for the direct visualization and quantification of specific enzyme activities within complex biological systems.

The choice of the caging group is critical and dictates the specificity of the probe. Researchers have successfully developed luciferin ether probes for a variety of enzymes by incorporating enzyme-cleavable moieties as the caging group. This approach has opened up new avenues for studying enzyme function in disease progression, drug efficacy, and various other biological phenomena.

Synthesis of Luciferin Ether Derivatives

The synthesis of luciferin ether derivatives typically involves the modification of the 6'-hydroxyl group of a protected luciferin precursor. A common strategy is to use a Williamson ether synthesis approach, where an alkoxide generated from the protected luciferin reacts with an alkyl halide carrying the desired caging moiety.

General Synthetic Scheme:

A generalized synthetic route for a 6'-O-alkyl luciferin ether derivative is outlined below. This process involves the protection of the carboxylic acid and thiazoline nitrogen of D-luciferin, followed by etherification of the 6'-hydroxyl group, and subsequent deprotection to yield the final product.

Caption: General synthetic scheme for luciferin ether derivatives.

Key Luciferin Ether Derivatives and Their Target Enzymes

A variety of luciferin ether derivatives have been synthesized to target specific enzymes. Below are some prominent examples:

Nitroreductase (NTR) Probes

Nitroreductases are enzymes that are found in certain bacteria and are also overexpressed in some hypoxic tumor cells. Luciferin ether probes for NTR typically incorporate a nitroaromatic group as the cage. The reduction of the nitro group by NTR initiates a self-immolative cascade that leads to the release of D-luciferin.

Caption: Activation of a nitroreductase-caged luciferin ether probe.

β-Galactosidase (β-gal) Probes

β-Galactosidase is a widely used reporter enzyme in molecular biology and is also a biomarker for cellular senescence. Caged luciferin probes for β-gal utilize a galactose moiety linked via an ether bond to the 6'-hydroxyl of luciferin. Cleavage of this glycosidic bond by β-galactosidase liberates D-luciferin.[1][2][3][4]

Caption: Activation of a β-galactosidase-caged luciferin ether probe.

Quantitative Data of Luciferin Ether Derivatives

The performance of luciferin ether derivatives can be characterized by several key parameters. The following table summarizes representative quantitative data for some common derivatives. It is important to note that these values can vary depending on the specific experimental conditions, including the luciferase variant used, buffer composition, and temperature.

| Derivative Type | Target Enzyme | Km (µM) | Vmax (relative units) | Quantum Yield (Φ) | Emission Max (nm) | Reference |

| D-Luciferin (unmodified) | Firefly Luciferase | 1-10 | 100 | ~0.41-0.88 | 560 | [5][6] |

| Nitroreductase Probe (e.g., NCL) | Nitroreductase | Varies | Varies | Not reported | ~560 | [7][8] |

| β-Galactosidase Probe (e.g., Lugal) | β-Galactosidase | Varies | Varies | Not reported | ~560 | [1][4] |

| Cyclic Alkylaminoluciferin Ethers | Firefly Luciferase | Lower than D-luciferin | Higher than D-luciferin | Higher than acyclic analogs | Red-shifted | [6] |

Experimental Protocols

Synthesis of a Generic 6'-O-Alkyl Luciferin Ether

Materials:

-

Protected D-luciferin (e.g., with esterified carboxylic acid)

-

Anhydrous solvent (e.g., DMF or THF)

-

Strong base (e.g., sodium hydride)

-

Alkyl halide with the desired caging group

-

Quenching solution (e.g., saturated ammonium chloride)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reagents for deprotection (e.g., lithium hydroxide for ester hydrolysis)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve the protected D-luciferin in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the strong base to the solution and stir for 30-60 minutes to form the alkoxide.

-

Add the alkyl halide containing the caging group to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected luciferin ether.

-

Deprotect the purified product using appropriate conditions (e.g., hydrolysis of the ester).

-

Purify the final luciferin ether derivative, typically by preparative HPLC.

-

Characterize the final product by NMR and mass spectrometry.

In Vitro Bioluminescence Assay with a Caged Luciferin Probe

Materials:

-

Caged luciferin ether probe stock solution (e.g., in DMSO)

-

Recombinant target enzyme

-

Firefly luciferase

-

ATP

-

Assay buffer (e.g., Tris-HCl or PBS with appropriate cofactors like Mg²⁺)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the target enzyme in the assay buffer.

-

In a 96-well plate, add the enzyme dilutions.

-

Add a fixed concentration of the caged luciferin ether probe to each well.

-

Incubate the plate at the optimal temperature for the enzyme for a specific period to allow for the uncaging reaction.

-

Prepare a solution containing firefly luciferase and ATP in the assay buffer.

-

Inject the luciferase-ATP solution into each well.

-

Immediately measure the bioluminescence signal using a luminometer.

-

Plot the bioluminescence intensity against the enzyme concentration to determine the limit of detection and dynamic range.

In Vivo Bioluminescence Imaging with a Caged Luciferin Probe

Materials:

-

Animal model with cells expressing firefly luciferase and the target enzyme for the caged probe.

-

Caged luciferin ether probe formulated for in vivo administration (e.g., dissolved in PBS or a biocompatible vehicle).

-

Anesthesia (e.g., isoflurane).

-

In vivo imaging system (e.g., IVIS).

Procedure:

-

Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[9][11]

-

Acquire a baseline image before administering the probe.

-

Administer the caged luciferin ether probe to the animal via an appropriate route (e.g., intraperitoneal or intravenous injection). The typical dosage for D-luciferin is 150 mg/kg body weight, and a similar starting dose can be used for derivatives, with optimization.[9][10][11][12][13]

-

Acquire a series of images at different time points after probe administration to determine the optimal imaging window.[9][10][11]

-

Analyze the images to quantify the bioluminescent signal in the region of interest. The signal intensity will be proportional to the activity of the target enzyme.

-

It is crucial to perform a kinetic study for each new animal model and probe to determine the peak signal time.[11][12][13]

Conclusion and Future Perspectives

Luciferin ether derivatives have significantly expanded the toolkit for bioluminescence imaging, enabling the visualization of specific enzyme activities with high sensitivity and spatiotemporal resolution. The "caged" luciferin strategy provides a versatile platform for developing novel probes for a wide range of biological targets. Future research in this area will likely focus on the development of probes with even greater specificity, improved pharmacokinetic properties for in vivo applications, and red-shifted emission wavelengths for deeper tissue imaging. The continued innovation in the design and synthesis of luciferin ether derivatives holds immense promise for advancing our understanding of complex biological processes and for accelerating the development of new diagnostic and therapeutic strategies.

References

- 1. Luminescent imaging of beta-galactosidase activity in living subjects using sequential reporter-enzyme luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imaging beta-galactosidase activity in vivo using sequential reporter-enzyme luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Galactosidase-activated bioluminescent probe for in vivo tumor imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Imaging β-Galactosidase Activity In Vivo Using Sequential Reporter-Enzyme Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioluminescence Imaging [protocols.io]

- 10. bcf.technion.ac.il [bcf.technion.ac.il]

- 11. resources.revvity.com [resources.revvity.com]

- 12. sites.duke.edu [sites.duke.edu]

- 13. ohsu.edu [ohsu.edu]

The In Vitro Biological Activity of D-Luciferin 6'-methyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase. This modification, where the hydroxyl group at the 6' position of the benzothiazole ring is replaced by a methoxy group, fundamentally alters its interaction with luciferase. In vitro, this compound primarily functions as a potent inhibitor of firefly luciferase. However, it also serves as a valuable pro-substrate in coupled enzyme assays, enabling the measurement of specific enzymatic activities, such as those of dealkylases. This guide provides an in-depth overview of its in vitro biological activity, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Core Biological Activities

The in vitro biological profile of this compound is characterized by two main activities: direct inhibition of firefly luciferase and its use as a pro-substrate for O-dealkylating enzymes.

Direct Inhibition of Firefly Luciferase

This compound is a potent inhibitor of luciferase from the North American firefly, Photinus pyralis (PpyLuc).[1] The methyl group at the 6' position prevents the necessary chemical transformations required for bioluminescence. The mechanism of inhibition involves non-specific interactions at both the ATP and D-luciferin binding sites within the luciferase active site, effectively blocking the enzyme's catalytic function.[1]

References

Methodological & Application

Application Notes and Protocols: D-Luciferin 6'-methyl ether and other Luciferin Derivatives in Cytochrome P450 Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing luciferin-based assays, including those with D-Luciferin 6'-methyl ether, for the assessment of cytochrome P450 (CYP) enzyme activity and inhibition. The high sensitivity and straightforward "glow-type" luminescent signal of these assays make them ideal for high-throughput screening in drug discovery and development.[1][2][3]

Introduction

Cytochrome P450 enzymes are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including approximately 90% of commercially available drugs.[4] Consequently, the early assessment of a drug candidate's potential to inhibit or induce CYP activity is a cornerstone of modern drug discovery, helping to predict drug-drug interactions and potential toxicity.[2][5]

Luminogenic CYP assays, such as the P450-Glo™ systems, offer a rapid, sensitive, and easily automatable alternative to traditional methods like HPLC-MS/MS.[1] These assays employ proluciferin substrates, which are derivatives of D-luciferin that are not recognized by luciferase.[6] Specific CYP enzymes metabolize these derivatives, cleaving the derivatized group to release D-luciferin. The amount of D-luciferin produced is then quantified in a subsequent reaction with luciferase, which generates a light signal directly proportional to the CYP enzyme's activity.[2][6]

Principle of the Assay

The core of the luciferin-based CYP assay is a two-step enzymatic reaction. In the first step, a specific CYP enzyme converts a proluciferin substrate (e.g., this compound) into D-luciferin. In the second step, the newly formed D-luciferin acts as a substrate for firefly luciferase, which, in the presence of ATP and oxygen, catalyzes the production of light (bioluminescence). The intensity of the luminescent signal is directly proportional to the rate of D-luciferin production and thus reflects the activity of the CYP enzyme.

Signaling Pathway Diagram

Caption: Signaling pathway of the luciferin-based CYP assay.

Quantitative Data

The following tables summarize key quantitative parameters for various luciferin-based substrates and the inhibitory effects of known compounds on different CYP isoforms.

Table 1: Michaelis-Menten Constants (Km) for P450-Glo™ Substrates

| CYP Isoform | P450-Glo™ Substrate | Km (µM) |

| CYP1A2 | Luciferin-1A2 | 10 |

| CYP2C9 | Luciferin-H | 50 |

| CYP2C19 | Luciferin-ME EGE | 100 |

| CYP2D6 | Luciferin-ME | 25 |

| CYP3A4 | Luciferin-BE | 50 |

| CYP3A4 | Luciferin-PPXE | 30 |

| CYP3A4 | Luciferin-IPA | 2 |

Note: Km values can vary between enzyme preparations. The concentrations provided are representative for recombinant CYP enzymes.[7]

Table 2: IC50 Values for Known CYP Inhibitors using P450-Glo™ Assays

| CYP Isoform | Inhibitor | IC50 (µM) |

| CYP1A2 | α-Naphthoflavone | 0.01 |

| CYP2C9 | Sulfaphenazole | 0.3 |

| CYP2D6 | Quinidine | 0.04 |

| CYP3A4 | Ketoconazole | 0.02 |

| CYP3A4 | Midazolam | 3 |

| CYP3A4 | Testosterone | 10 |

| CYP3A4 | Nifedipine | 5 |

Note: IC50 values are dependent on specific assay conditions.

Experimental Protocols

This section provides a detailed protocol for a cell-free (biochemical) CYP inhibition assay using a luciferin-based substrate. This protocol is adapted from methodologies for P450-Glo™ assays.[8]

Materials and Reagents:

-

Recombinant human CYP enzyme (e.g., CYP3A4)

-

P450-Glo™ Substrate (e.g., Luciferin-IPA)

-

NADPH Regeneration System

-

P450-Glo™ Luciferin Detection Reagent

-

Reconstitution Buffer with Esterase

-

Potassium Phosphate Buffer (pH 7.4)

-

Test compound and known inhibitor (e.g., Ketoconazole for CYP3A4)

-

Luciferin-Free Water

-

96-well opaque white luminometer plates

-

Luminometer

Experimental Workflow Diagram

Caption: Workflow for a luminogenic CYP inhibition assay.

Detailed Protocol:

1. Reagent Preparation:

-

Luciferin Detection Reagent: Reconstitute the lyophilized Luciferin Detection Reagent with the provided Reconstitution Buffer containing esterase. Mix by gentle inversion until fully dissolved. Allow to equilibrate to room temperature before use.

-

NADPH Regeneration System: Prepare the 2X NADPH regeneration system according to the manufacturer's instructions. This typically involves mixing Solution A and Solution B with luciferin-free water.

-

4X CYP Enzyme/Substrate Mix: Prepare a 4X reaction mixture containing the desired CYP enzyme and the proluciferin substrate in potassium phosphate buffer. For example, for a CYP3A4 assay with Luciferin-IPA, this would contain CYP3A4 enzyme and Luciferin-IPA at 4X their final desired concentrations.[8] Keep this mixture on ice.

-

4X Test Compounds: Prepare serial dilutions of your test compounds and a known inhibitor at 4X the final desired concentration in luciferin-free water or a compatible solvent. Note that some CYP isoforms, like CYP3A4, can be sensitive to solvents like DMSO.[5]

2. CYP Inhibition Reaction:

-

Add 12.5 µL of the 4X test compound dilutions (or vehicle control) to the wells of a 96-well opaque white plate.[8]

-

To initiate the pre-incubation, add 12.5 µL of the 4X CYP Enzyme/Substrate Mix to each well. Gently mix the contents.[8]

-

Pre-incubate the plate for 10 minutes at the desired reaction temperature (e.g., 37°C).

-

Start the CYP-mediated reaction by adding 25 µL of the 2X NADPH Regeneration System to each well, bringing the total reaction volume to 50 µL. Mix briefly.

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at the reaction temperature. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

3. Luminescence Detection:

-

Stop the CYP reaction and initiate the luminescent reaction by adding 50 µL of the reconstituted Luciferin Detection Reagent to each well.

-

Mix the plate gently for approximately 10 seconds on an orbital shaker.

-

Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.[8]

-

Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

-

Subtract the average background luminescence (from wells with no CYP enzyme) from all experimental wells.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assays

Luciferin-based assays are also well-suited for cell-based applications to study CYP induction or inhibition in a more physiologically relevant context.[9] The cell-permeant nature of many proluciferin substrates and the resulting D-luciferin allows for a non-lytic assay format, where the medium can be sampled to measure CYP activity, preserving the cells for subsequent analyses such as viability assays.[2][9]

The general principle involves treating cultured cells (e.g., primary hepatocytes or engineered cell lines) with the test compound for a specified period to induce or inhibit CYP expression/activity. Subsequently, the cells are incubated with the proluciferin substrate, and the amount of D-luciferin produced and released into the culture medium is quantified as described above.[8][9]

Conclusion

The this compound and other luciferin-derivative-based cytochrome P450 assays provide a powerful, sensitive, and high-throughput compatible platform for assessing CYP activity and inhibition. Their ease of use, broad dynamic range, and amenability to both biochemical and cell-based formats make them an invaluable tool in drug discovery and development for the early identification of potential drug-drug interactions.

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. Luminogenic cytochrome P450 assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. promega.com [promega.com]

Application Notes and Protocols for In Vivo Imaging of CYP Activity Using D-Luciferin 6'-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including the majority of clinically used drugs. The ability to monitor CYP activity non-invasively in vivo is of significant interest in drug development and toxicology studies. This document provides detailed application notes and protocols for the use of D-Luciferin 6'-methyl ether, a proluciferin substrate, for the in vivo imaging of CYP activity in preclinical animal models.

This compound serves as a substrate for certain CYP isozymes. In the presence of active CYP enzymes, the methyl ether group is cleaved, releasing D-luciferin. This D-luciferin can then be utilized by firefly luciferase (expressed transgenically in the animal model) to produce a bioluminescent signal that is proportional to the rate of its generation, and thus, to the activity of the metabolizing CYP enzymes.[1] This method allows for the real-time, non-invasive assessment of CYP activity within a living organism.

It is important to note that this compound is considered a non-selective or broad-range CYP substrate.[2] Therefore, the observed signal represents the cumulative activity of multiple CYP enzymes capable of its metabolism. For studies requiring the specific activity of a particular CYP isozyme, the use of more selective proluciferin substrates is recommended.

Principle of the Assay

The in vivo imaging of CYP activity using this compound is a two-step enzymatic reaction that results in the emission of light.

-

CYP-Mediated Demethylation: this compound is administered to a subject (typically a mouse) that expresses firefly luciferase. CYP enzymes within the animal, primarily in the liver, metabolize the substrate by removing the 6'-methyl ether group. This reaction yields D-luciferin.

-

Luciferase-Catalyzed Bioluminescence: The newly formed D-luciferin becomes available to the firefly luciferase enzyme. In the presence of ATP, magnesium ions (Mg2+), and oxygen, luciferase catalyzes the oxidative decarboxylation of D-luciferin, resulting in the emission of photons (light).

The intensity of the emitted light is directly proportional to the rate of D-luciferin production, which in turn reflects the level of CYP enzymatic activity.

References

Application Notes and Protocols for High-Throughput Screening with D-Luciferin 6'-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Luciferin 6'-methyl ether is a pro-luciferin substrate designed for use in bioluminescent high-throughput screening (HTS) assays. This compound features a methyl ether group at the 6' position of the D-luciferin molecule, which renders it unable to be utilized by firefly luciferase. However, specific enzymatic activity, such as that from certain cytochrome P450 (CYP) isoforms or serine hydrolases, can cleave this ether bond. This cleavage releases D-luciferin, which is then available for the luciferase enzyme to produce a light signal. The intensity of the bioluminescence is directly proportional to the activity of the enzyme that dealkylates the this compound. This principle allows for the development of sensitive and specific "glow-type" assays for screening compound libraries to identify inhibitors or activators of these target enzymes.

Luminescent assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and low background signals, which often result in robust assay performance with high Z' factors.[1][2][3][4][5][6]

Principle of the Assay

The fundamental principle of HTS assays using this compound is the enzymatic conversion of a non-luminescent substrate into the active substrate for firefly luciferase. This "caged" luciferin strategy enables the measurement of specific enzyme activity in a "turn-on" detection mode.

Signaling Pathway Diagram

Caption: General mechanism of action for HTS assays using this compound.

Applications

This compound is a versatile tool for HTS in drug discovery, primarily for identifying modulators of:

-

Cytochrome P450 Enzymes: Various CYP isoforms are responsible for the metabolism of a wide range of xenobiotics, including drugs. Identifying inhibitors of specific CYPs is crucial for predicting potential drug-drug interactions. This compound can be used in dual-assay systems where a dealkylase removes the methyl ether to release the luciferase substrate, producing light in direct proportion to cytochrome P450 activity.[7]

-

Serine Hydrolases: This large and diverse enzyme family includes lipases and proteases that are implicated in numerous physiological processes and are attractive drug targets. For instance, monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain containing 11 (ABHD11) are serine hydrolases whose activity can be monitored using luciferin-based probes.[8][9][10]

Data Presentation: HTS Assay Performance

The following tables summarize typical quantitative data for HTS assays utilizing pro-luciferin substrates. While specific data for this compound is not always available in the public domain, the presented data from analogous assays with other luciferin derivatives demonstrate the expected performance.

Table 1: HTS Assay Validation Parameters

| Parameter | Cytochrome P450 Assay (Representative) | Serine Hydrolase (MAGL) Assay (Representative) |

| Assay Format | 384-well, biochemical | 384-well, biochemical |

| Z'-Factor | > 0.7 | ~ 0.86 |

| Signal-to-Background (S/B) Ratio | > 100 | > 50 |

| DMSO Tolerance | < 1% | Up to 2.5% |

| Assay Window | > 50-fold | > 30-fold |

Data for Cytochrome P450 assays are representative of Promega's P450-Glo™ systems.[11] Data for the Serine Hydrolase assay is based on a validated HTS method for human monoacylglycerol lipase.[8][9][12]

Table 2: Example IC50 Values for Inhibitors Identified in HTS

| Target Enzyme | Inhibitor | IC50 (µM) |

| Cytochrome P450 3A4 | Ketoconazole | 0.03 |

| Monoacylglycerol Lipase (MAGL) | JZL184 | 0.008 |

| ABHD11 | ML226 | Dose-dependent inhibition observed |

IC50 values are representative and sourced from literature using luciferin-based assays. The dose-dependent inhibition of ABHD11 by ML226 was demonstrated using a D-luciferin methyl ester-based assay.[8]

Experimental Protocols

Protocol 1: Biochemical HTS for Cytochrome P450 Inhibitors

This protocol is adapted from established methods for P450-Glo™ assays and is suitable for screening compound libraries for inhibitors of specific CYP isoforms.

Materials:

-

This compound

-

Recombinant human cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6)

-

NADPH regenerating system

-

Firefly Luciferase

-

ATP

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

White, opaque 384-well plates

-

Compound library dissolved in DMSO

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for a biochemical HTS assay for CYP inhibitors.

Procedure:

-

Compound Plating: Dispense 1 µL of each compound from the library into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known inhibitor (positive control).

-

Enzyme Mix Preparation: Prepare a master mix containing the CYP enzyme and the NADPH regenerating system in the assay buffer.

-

Enzyme Addition: Add 20 µL of the enzyme mix to each well of the assay plate.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction and potential inhibition.

-

Substrate/Luciferase Mix Preparation: Prepare a master mix containing this compound, firefly luciferase, and ATP in the assay buffer.

-

Substrate Addition: Add 20 µL of the substrate/luciferase mix to each well. This will initiate the enzymatic reaction and the subsequent luminescent signal generation.

-

Signal Stabilization: Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

Protocol 2: Cell-Based HTS for Serine Hydrolase Inhibitors

This protocol is designed for screening compound libraries for inhibitors of a specific serine hydrolase in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line) stably co-expressing firefly luciferase and the target serine hydrolase (e.g., MAGL or ABHD11).

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

White, opaque 384-well cell culture plates

-

Compound library dissolved in DMSO

-

Automated liquid handling system

-

Luminometer

Experimental Workflow:

References

- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com.br [promega.com.br]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. promega.com [promega.com]

- 5. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. P450-Glo™ CYP1A1 Assay System [promega.sg]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring CYP3A4 Activity Using a Bioluminogenic D-Luciferin Ether Substrate

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Measuring Cytochrome P450 3A4 (CYP3A4) activity with a D-Luciferin ether probe.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a majority of clinically used drugs.[1] Assessing the potential of new chemical entities (NCEs) to inhibit or induce CYP3A4 is a crucial step in drug discovery and development to predict drug-drug interactions (DDIs).[1][2] Bioluminescent assays using proluciferin substrates offer a highly sensitive, rapid, and high-throughput compatible method for measuring CYP3A4 activity.[1]

These assays utilize a luciferin derivative that is not a substrate for luciferase. CYP3A4 metabolizes this derivative, in this case through O-dealkylation or a similar cleavage, to produce D-luciferin. The amount of D-luciferin produced is then quantified in a second reaction using luciferase, where the resulting luminescent signal is directly proportional to CYP3A4 activity.[3]

Principle of the Assay

The measurement of CYP3A4 activity using a luciferin ether-based probe is a two-step enzymatic reaction.

-

CYP3A4-Mediated Reaction: A luciferin derivative (proluciferin) is incubated with a source of CYP3A4 enzyme (e.g., recombinant human CYP3A4, human liver microsomes, or intact hepatocytes). In the presence of the necessary cofactor, NADPH, CYP3A4 metabolizes the proluciferin, cleaving the ether linkage and releasing D-luciferin.

-